Tcp-BP-sfac
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Overview
Description
Tcp-BP-sfac: is a luminogenic molecule known for its strong sky-blue delayed fluorescence. It exhibits photoluminescence peaks at approximately 483 nm and has delayed fluorescence lifetimes ranging from 5.4 to 5.7 microseconds . This compound is primarily used in scientific research and has shown significant potential in various applications, particularly in the field of organic light-emitting diodes (OLEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions: Tcp-BP-sfac is synthesized through a series of chemical reactions involving electron-accepting carbonyl cores and electron-donating groups such as spiro[acridine-9,9′-fluorene] and carbazole derivatives . The detailed synthetic procedures and characterization data are typically outlined in supplementary materials of scientific publications .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques, including purification and crystallization processes to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Tcp-BP-sfac undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The exact reagents and conditions depend on the desired chemical transformation .
Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different photophysical properties depending on the nature of the substituents introduced during the reactions .
Scientific Research Applications
Tcp-BP-sfac has a wide range of scientific research applications, including:
Mechanism of Action
This process allows the molecule to harness 100% of electrogenerated excitons through reverse intersystem crossing from the lowest triplet excited state to the lowest singlet excited state . The molecular targets and pathways involved include the electron-accepting carbonyl core and the electron-donating groups, which facilitate efficient energy transfer and light emission .
Comparison with Similar Compounds
- CP-BP-sfac
- mCP-BP-sfac
- P-BP-sfac
Comparison: Tcp-BP-sfac stands out due to its strong sky-blue delayed fluorescence and high external quantum efficiency. Compared to similar compounds, this compound exhibits superior photophysical properties, making it a preferred choice for applications in OLEDs and other advanced materials .
Conclusion
This compound is a versatile and highly efficient luminogenic molecule with significant potential in various scientific and industrial applications. Its unique photophysical properties and ability to undergo various chemical reactions make it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C74H46N4O |
---|---|
Molecular Weight |
1007.2 g/mol |
IUPAC Name |
[9-[3,5-di(carbazol-9-yl)phenyl]carbazol-3-yl]-(4-spiro[acridine-9,9'-fluorene]-10-ylphenyl)methanone |
InChI |
InChI=1S/C74H46N4O/c79-73(47-37-40-49(41-38-47)75-71-35-17-10-28-63(71)74(64-29-11-18-36-72(64)75)61-26-8-1-19-53(61)54-20-2-9-27-62(54)74)48-39-42-70-60(43-48)59-25-7-16-34-69(59)78(70)52-45-50(76-65-30-12-3-21-55(65)56-22-4-13-31-66(56)76)44-51(46-52)77-67-32-14-5-23-57(67)58-24-6-15-33-68(58)77/h1-46H |
InChI Key |
QZQQYSBVWBHENW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5N(C6=CC=CC=C46)C7=CC=C(C=C7)C(=O)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC(=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origin of Product |
United States |
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